1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
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Overview
Description
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride to form the intermediate 4-bromo-N’-acetylbenzohydrazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Oxadiazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its herbicidal and insecticidal properties, making it useful in crop protection.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it can bind to bacterial enzymes, disrupting their function and leading to antibacterial activity. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethylamine: A related compound with similar structural features but different biological activities.
1-(4-Bromophenyl)-3-(diphenylphosphoryl)-3-oxopropan-1-amine: Another compound with a bromophenyl group but different functional groups.
Uniqueness
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties .
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H10BrN3O/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
OITYJBPQIAURJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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